Schidigerasaponin A1 vs. Schidigerasaponin E1: Anti-Yeast MIC Potency Comparison for Food Preservation Research
Schidigerasaponin A1 demonstrates substantially higher anti-yeast potency compared to Schidigerasaponin E1 when evaluated against food spoilage yeasts. The difference in MIC values exceeds a factor of 30 [1] .
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against food spoilage yeasts |
|---|---|
| Target Compound Data | MIC = 3.13 μg/mL against Saccharomyces cerevisiae IFO 203; MIC = 6.25 μg/mL against Candida albicans TIMM 0134 |
| Comparator Or Baseline | Schidigerasaponin E1: MIC ≥ 100 μg/mL against certain food spoilage yeasts |
| Quantified Difference | ≥31.9-fold lower MIC for Schidigerasaponin A1 relative to E1 |
| Conditions | Broth microdilution assay; yeast strains as specified |
Why This Matters
This MIC difference directly determines the compound concentration required in formulation for effective yeast growth inhibition, impacting both material cost and formulation feasibility for food preservation applications.
- [1] Miyakoshi M, Tamura Y, Masuda H, et al. Antiyeast steroidal saponins from Yucca schidigera (Mohave yucca), a new anti-food-deteriorating agent. Journal of Natural Products. 2000;63(3):332-338. View Source
